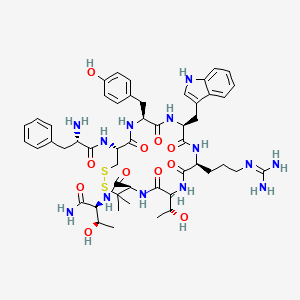![molecular formula C23H21NO3 B10773631 (2R)-N-[4-(benzoyl)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B10773631.png)
(2R)-N-[4-(benzoyl)phenyl]-2-(4-methylphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Poly(1,3,5-triethynylbenzene) can be synthesized using the copper-surface-mediated Glaser polycondensation method. This method involves the polymerization of 1,3,5-triethynylbenzene monomers on a copper substrate, resulting in the formation of poly(1,3,5-triethynylbenzene) nanofibers. The reaction conditions typically include the use of a copper catalyst, an organic solvent, and controlled temperature and pressure to ensure the successful formation of the polymer .
In industrial settings, the production of poly(1,3,5-triethynylbenzene) may involve large-scale polymerization processes with optimized reaction conditions to achieve high yields and consistent product quality. The use of advanced techniques such as electropolymerization and layer-by-layer crosslinking can further enhance the properties and performance of the resulting polymer .
化学反応の分析
Poly(1,3,5-triethynylbenzene) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the thiol-yne click reaction, which involves the addition of thiol groups to the triple bonds in the polymer. This reaction is commonly used in photoelectrochemical detection of multi-sulfhydryl compounds, where the polymer acts as a sensitizer for the photocathode .
Common reagents used in these reactions include thiol compounds, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperature, pressure, and the presence of a catalyst to facilitate the desired chemical transformations. The major products formed from these reactions include functionalized poly(1,3,5-triethynylbenzene) derivatives with enhanced properties and functionalities .
科学的研究の応用
Poly(1,3,5-triethynylbenzene) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a photocathode material for water reduction, where it exhibits excellent performance in solar-to-chemical conversion processes . In biology, the polymer is employed in the development of biosensors for detecting multi-sulfhydryl compounds, leveraging its high sensitivity and selectivity .
In medicine, poly(1,3,5-triethynylbenzene) is explored for its potential use in drug delivery systems and as a component in bio-compatible materials. Its ability to form nanostructures and interact with biological molecules makes it a promising candidate for various biomedical applications . In industry, the polymer is utilized in the fabrication of hybrid solar cells, where it enhances the performance and stability of the devices .
作用機序
The mechanism of action of poly(1,3,5-triethynylbenzene) involves its interaction with light and other molecules to facilitate various chemical reactions. The polymer’s conjugated structure allows it to absorb light and generate electron-hole pairs, which can then participate in redox reactions. In photoelectrochemical applications, the polymer acts as a sensitizer, enhancing the efficiency of the photocathode by improving charge transfer and reducing recombination losses .
The molecular targets and pathways involved in the polymer’s action include the interaction with thiol groups in thiol-yne click reactions and the generation of reactive oxygen species in oxidation reactions. These interactions enable the polymer to perform its functions in various applications, from biosensing to solar energy conversion .
類似化合物との比較
Poly(1,3,5-triethynylbenzene) can be compared with other conjugated polymers such as poly(thiophene), poly(p-phenylene), and poly(acetylene). While these polymers share some similarities in their conjugated structures and electronic properties, poly(1,3,5-triethynylbenzene) stands out due to its unique ability to form nanofibers and its high thermal stability .
Poly(thiophene): Known for its excellent electronic properties and processability, but lacks the high thermal stability of poly(1,3,5-triethynylbenzene).
Poly(p-phenylene): Exhibits good thermal stability and electronic properties, but does not form nanostructures as effectively as poly(1,3,5-triethynylbenzene).
Poly(acetylene): Has high electrical conductivity but is less stable and more difficult to process compared to poly(1,3,5-triethynylbenzene).
The unique combination of properties in poly(1,3,5-triethynylbenzene) makes it a versatile and valuable material for a wide range of applications .
特性
分子式 |
C23H21NO3 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
(2R)-N-(4-benzoylphenyl)-2-(4-methylphenoxy)propanamide |
InChI |
InChI=1S/C23H21NO3/c1-16-8-14-21(15-9-16)27-17(2)23(26)24-20-12-10-19(11-13-20)22(25)18-6-4-3-5-7-18/h3-15,17H,1-2H3,(H,24,26)/t17-/m1/s1 |
InChIキー |
XTAVVOHMWNRQKS-QGZVFWFLSA-N |
異性体SMILES |
CC1=CC=C(C=C1)O[C@H](C)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-[1-(4-fluorophenyl)-3-propan-2-ylindol-2-yl]ethenyl-hydroxyphosphoryl]-3-hydroxybutanoic acid](/img/structure/B10773550.png)
![(3R)-6-[2-(4-fluorophenyl)-4,6-bis(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate](/img/structure/B10773564.png)
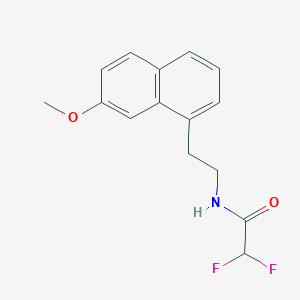
![Methyl 9-(4-chloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10773577.png)
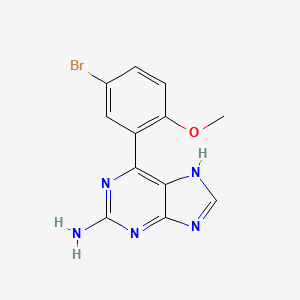
![(7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B10773591.png)
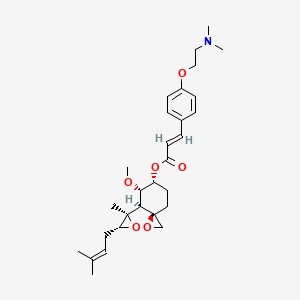
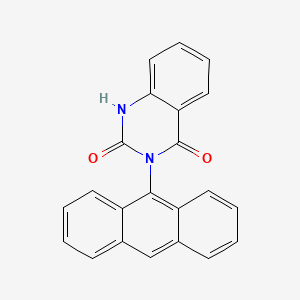


![2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,3R)-3-hydroxy-3-(2-methylcyclohexyl)prop-1-enyl]cyclopentyl]but-2-enoxy]acetic acid](/img/structure/B10773618.png)

![2-[(E)-({3-[(4-benzoylphenyl)methoxy]phenyl}methylidene)amino]guanidine](/img/structure/B10773642.png)
